molecular formula C11H10BrF3 B6271449 1-bromo-3-[1-(trifluoromethyl)cyclobutyl]benzene CAS No. 2763759-88-0

1-bromo-3-[1-(trifluoromethyl)cyclobutyl]benzene

Cat. No.: B6271449
CAS No.: 2763759-88-0
M. Wt: 279.1
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Description

1-Bromo-3-[1-(trifluoromethyl)cyclobutyl]benzene is an organic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a benzene ring. This compound is of interest due to its unique chemical structure, which combines the properties of brominated aromatic compounds with the electron-withdrawing effects of the trifluoromethyl group.

Synthetic Routes and Reaction Conditions:

    Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a brominated aromatic compound in the presence of a palladium catalyst.

    Grignard Reaction:

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their scalability and efficiency. The use of continuous flow reactors can enhance the production rate and ensure consistent product quality.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Such as amines, thiols, and alkoxides, are commonly used in substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide, are used for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, are used for reduction reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

    Oxidation Products: Quinones and other oxygenated derivatives.

    Reduction Products: Dehalogenated benzene derivatives.

Mechanism of Action

The mechanism by which 1-bromo-3-[1-(trifluoromethyl)cyclobutyl]benzene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-[1-(trifluoromethyl)cyclobutyl]benzene is unique due to the presence of both a bromine atom and a trifluoromethyl group on a cyclobutyl-substituted benzene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific synthetic applications and biological studies .

Properties

CAS No.

2763759-88-0

Molecular Formula

C11H10BrF3

Molecular Weight

279.1

Purity

95

Origin of Product

United States

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